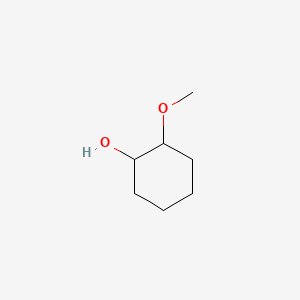
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate, also known as Methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate, is a novel, highly potent and selective inhibitor of protein kinase C (PKC). It has been used in a variety of research applications, including biochemical, physiological, and laboratory experiments. The purpose of
Scientific Research Applications
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been used in a variety of scientific research applications. It has been used to study the role of PKC in the regulation of cell growth and differentiation, as well as in the development of novel therapeutic strategies for cancer and other diseases. Additionally, it has been used to study the role of PKC in the regulation of cell cycle progression and apoptosis. It has also been used to study the role of PKC in the regulation of signal transduction pathways involved in the regulation of metabolic processes.
Mechanism of Action
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate acts as a highly potent and selective inhibitor of PKC. It binds to the active site of the enzyme, blocking its activity and preventing the phosphorylation of its substrates. This inhibition of PKC activity results in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the phosphorylation of PKC substrates, resulting in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis. Additionally, it has been shown to inhibit the activity of other enzymes involved in the regulation of metabolic processes. In vivo, it has been shown to have anti-tumorigenic effects in mouse models, as well as anti-inflammatory effects in rat models.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is highly potent and selective, allowing for precise control of PKC activity. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to synthesize and requires specialized equipment and expertise.
Future Directions
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has potential applications in a variety of scientific research areas. One potential area of research is the development of novel therapeutic strategies for cancer and other diseases. Additionally, it could be used to study the role of PKC in the regulation of metabolic processes, as well as the role of PKC in the regulation of signal transduction pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to study the role of PKC in the regulation of cell cycle progression and apoptosis.
Synthesis Methods
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl acetate with a base, such as sodium hydroxide, to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with methyl iodide in the presence of a base, such as sodium hydroxide, to form methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "Methyl chloroacetate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a stirred solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in dry DMF, add the base (1.2 equiv) and stir for 10 minutes at room temperature.", "Add methyl chloroacetate (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
CAS RN |
2298349-91-2 |
Product Name |
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate |
Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



